molecular formula C16H13N3 B2575063 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline CAS No. 161224-92-6

6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2575063
CAS No.: 161224-92-6
M. Wt: 247.301
InChI Key: CMCFXZHCNYNTKD-UHFFFAOYSA-N
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Description

6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the class of indoloquinoxalines. These compounds are known for their planar fused ring structures, which allow them to intercalate into DNA. This property makes them significant in various pharmacological applications, including antiviral, cytotoxic, and multidrug resistance modulating activities .

Scientific Research Applications

6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound exhibits a wide variety of pharmacological activities, predominantly through DNA intercalation . The thermal stability of the this compound-DNA complex is an important parameter for the elucidation of its anticancer, antiviral, and other activities .

Mode of Action

This compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This interaction with DNA disrupts processes that are vital for DNA replication .

Biochemical Pathways

The interaction of this compound with DNA affects the normal biochemical pathways of DNA replication . By intercalating into the DNA helix, it disturbs the normal functioning of the DNA molecule, thereby affecting the downstream processes such as protein synthesis and cell division .

Pharmacokinetics

The high thermal stability of the this compound-dna complex suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its disruption of DNA replication . This disruption can lead to cell death, which is why this compound exhibits antiviral and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of bulkier polyaromatic hydrocarbon segments in the this compound enhances its thermal stability . Furthermore, the type of substituents and side chains attached to the this compound nucleus, as well as the orientation of the side chain towards the GC rich minor groove of the DNA, can influence its binding affinity to DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . Another method involves the Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Alkylation and acylation reactions are common, where the compound reacts with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Alkylated or acylated derivatives depending on the substituents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other indoloquinoxalines. Its ability to modulate multidrug resistance and its specific DNA intercalation properties make it a valuable compound for further research and development.

Properties

IUPAC Name

6,9-dimethylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-10-7-8-14-11(9-10)15-16(19(14)2)18-13-6-4-3-5-12(13)17-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCFXZHCNYNTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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